4-(3-Chloro-4-fluorophenyl)oxan-4-ol
Description
4-(3-Chloro-4-fluorophenyl)oxan-4-ol is a substituted tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-chloro-4-fluorophenyl substituent. The chloro and fluoro substituents on the phenyl ring enhance its lipophilicity and metabolic stability, which are critical properties in drug design .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-9-7-8(1-2-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHOSZYEERMDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC(=C(C=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-(3-Chloro-4-fluorophenyl)oxan-4-ol would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow reactors and other advanced technologies to enhance the production rate and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: It may undergo addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions can result in a variety of substituted and added products, respectively.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)oxan-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical research.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: this compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: The compound may have applications in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Chloro-4-fluorophenyl)oxan-4-ol with structurally analogous compounds, focusing on substituent effects, functional groups, and applications:
Key Structural and Functional Differences:
Substituent Effects: The 3-Cl,4-F combination in the target compound balances lipophilicity and electronic effects, whereas 3-Cl alone () reduces steric hindrance but may decrease metabolic stability . 4-OCH₃ () is electron-donating, which may increase reactivity in electrophilic substitution reactions .
Functional Group Impact :
- The -OH group in the target compound increases hydrophilicity compared to -NH₂ () or -CH₂NH₂ (), affecting solubility and bioavailability .
- Carboxylic acid in enables salt formation or conjugation, expanding its utility in synthetic chemistry .
Applications :
- Halogenated oxane derivatives (e.g., the target compound and ) are common in agrochemicals (e.g., oxyfluorfen, a herbicide with Cl and CF₃ groups ).
- Amine-containing analogs () are often used as pharmaceutical intermediates due to their ability to form stable salts .
Research Findings and Trends
- Synthetic Accessibility : Compounds like the target molecule and ’s thiopyran derivative require multi-step syntheses, often involving halogenation and cyclization under controlled conditions .
- Stability : Trifluoromethyl groups () improve thermal and oxidative stability, whereas hydroxyl groups (target compound) may necessitate protective-group strategies during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
